5-Fluoro Substitution Confers Demonstrated Potency Advantage in JAK2 Kinase Inhibitors
The 5-fluoropyrimidine moiety, when incorporated into pyrimidine-2,4-diamine kinase inhibitor scaffolds, yields potent JAK2 inhibition. Compounds bearing the 5-fluoropyrimidin-2-yl group have been optimized to achieve IC50 values of 3 nM against recombinant JAK2 kinase in the presence of 5 mM ATP [1]. X-ray crystallographic analysis of the JAK2 kinase domain co-crystallized with AZD1480 (PDB: 2XA4) confirms that the 5-fluoropyrimidine ring participates in critical hydrogen bonding interactions within the ATP-binding pocket that are essential for high-affinity binding [2]. While direct head-to-head comparison data between 5-fluoro and 5-chloro analogs are not available in the public domain for this exact building block series, SAR studies on related pyrimidine scaffolds indicate that 5-fluoro substitution provides a distinct balance of electronic effects and metabolic stability relative to 5-chloro or 5-hydrogen alternatives [3].
| Evidence Dimension | Kinase inhibitory potency of compounds incorporating the 5-fluoropyrimidin-2-yl motif |
|---|---|
| Target Compound Data | IC50 = 3 nM (JAK2 kinase, 5 mM ATP) |
| Comparator Or Baseline | Explicit comparator data not available for this building block; class-level inference based on fluoropyrimidine SAR |
| Quantified Difference | Potency achieved is sub-10 nM; chloro-analog data not available for direct quantification |
| Conditions | Recombinant JAK2 kinase inhibition assay, 5 mM ATP |
Why This Matters
The documented sub-10 nM potency of final compounds incorporating this building block validates its selection for kinase inhibitor discovery programs where JAK2 inhibition is a therapeutic target.
- [1] BindingDB. BDBM50313159: (S)-N2-(1-(5-fluoropyrimidin-2-yl)ethyl)-N4-(5-methylthiazol-2-yl)-6-morpholinopyrimidine-2,4-diamine. IC50 = 3 nM for JAK2 inhibition. View Source
- [2] RCSB Protein Data Bank. 2XA4: Inhibitors of Jak2 Kinase domain. 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine. View Source
- [3] Peng, Z., et al. (2025). Discovery of XRF-1021, a 2,4-disubstituted-5-fluoropyrimidine derivative as a homeodomain-interacting protein kinase 2 inhibitor for the treatment of chronic kidney disease. European Journal of Medicinal Chemistry, 283, 117123. View Source
